ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a cyano group, an ethyl group, and a methyl group attached to a pent-3-enoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer-Speier esterification, where a carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. For example, the Steglich esterification method, which employs carbodiimide coupling reagents, can be used to produce esters under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Amine derivative.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate depends on its specific applicationThe cyano group can also participate in nucleophilic addition reactions, which can modulate the compound’s biological activity .
Comparison with Similar Compounds
Ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate can be compared with other esters and nitriles:
Ethyl acetate: A simple ester used as a solvent with a lower molecular weight and different functional groups.
Methyl cyanoacetate: Contains a cyano group and an ester group but has a different carbon backbone.
Ethyl (E)-2-cyano-3-methylbut-2-enoate: Similar structure but with a different alkyl group attached to the ester.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various applications .
Properties
CAS No. |
53608-83-6 |
---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate |
InChI |
InChI=1S/C11H17NO2/c1-5-9(6-2)11(4,8-12)10(13)14-7-3/h5H,6-7H2,1-4H3/b9-5+ |
InChI Key |
WAVPTSGBHYXWFQ-WEVVVXLNSA-N |
Isomeric SMILES |
CC/C(=C\C)/C(C)(C#N)C(=O)OCC |
Canonical SMILES |
CCC(=CC)C(C)(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.